Iron, bis(o-phenylenediamine)oxalato-
Description
Contextualization of Iron Coordination Complexes within Contemporary Chemical Research
Iron coordination complexes are central to a multitude of research areas, from bioinorganic chemistry, where they mimic the active sites of metalloenzymes, to materials science and catalysis. encyclopedia.pubrsc.org The ability of iron to exist in various oxidation states and spin states allows for the design of complexes with tailored magnetic, electronic, and reactive properties. nih.govresearchgate.net In recent years, there has been a significant trend towards the development of well-defined iron catalysts for a range of organic transformations, including oxidation and polymerization reactions, as a more sustainable alternative to precious metal catalysts. encyclopedia.pubrsc.org The design of these catalysts often involves the use of carefully selected ligand frameworks that can stabilize the iron center and modulate its reactivity.
Significance of o-Phenylenediamine (B120857) and Oxalate (B1200264) Ligands in Metal-Ligand Design
The choice of ligands is crucial in dictating the final properties of a coordination complex. In the case of "Iron, bis(o-phenylenediamine)oxalato-", two distinct and significant ligands are brought together.
o-Phenylenediamine (opda): This aromatic diamine is a versatile ligand in coordination chemistry. rsc.org It can act as a chelating bidentate ligand, forming a stable five-membered ring with a metal ion. rsc.org The presence of both amino groups and an aromatic backbone allows for a range of electronic interactions and the potential for the ligand to be "non-innocent," meaning it can actively participate in redox processes. researchgate.net Iron(II) complexes with o-phenylenediamine have been synthesized and characterized, providing a basis for understanding their coordination behavior. rsc.orgdigitellinc.com
Oxalate (ox): The oxalate dianion (C₂O₄²⁻) is a well-studied ligand known for its ability to act as both a chelating and a bridging ligand. wikipedia.org As a chelating agent, it forms a stable five-membered ring with the metal center. wikipedia.org Its capacity to bridge between two or more metal centers makes it a valuable component in the construction of coordination polymers and multidimensional networks with interesting magnetic and structural properties. researchgate.netmdpi.com Iron(II) and iron(III) oxalates are well-characterized compounds, with the dihydrate of iron(II) oxalate, known as humboldtine, being a coordination polymer. mdpi.comwikipedia.org
The combination of a neutral N-donor ligand like o-phenylenediamine and an anionic O-donor ligand like oxalate in "Iron, bis(o-phenylenediamine)oxalato-" would result in a neutral mixed-ligand complex with a balance of hard and soft donor atoms, potentially leading to unique electronic and stability properties.
Overview of Research Trajectories for Iron, bis(o-phenylenediamine)oxalato-
While specific research on "Iron, bis(o-phenylenediamine)oxalato-" is not extensively documented in the public domain, its potential research trajectories can be inferred from studies on related mixed-ligand iron complexes. The presence of both N- and O-donor ligands suggests several avenues of investigation:
Catalysis: Mixed-ligand iron complexes are increasingly explored as catalysts for various organic reactions. rsc.orgscispace.com The combination of the redox-active iron center with the versatile o-phenylenediamine and oxalate ligands could lead to catalysts for oxidation, reduction, or C-C bond-forming reactions. The ligand environment can be tuned to influence the selectivity and efficiency of these catalytic processes.
Materials Science: The bridging capability of the oxalate ligand opens up the possibility of forming coordination polymers. researchgate.netd-nb.info By linking "Fe(opda)₂" units with oxalate bridges, one-dimensional, two-dimensional, or even three-dimensional materials could be synthesized. These materials could exhibit interesting magnetic, sorption, or conductive properties. mdpi.comnih.gov
Bioinorganic Chemistry: The "N,N,O" coordination environment provided by the two o-phenylenediamine ligands and one oxalate ligand could serve as a structural or functional model for the active sites of non-heme iron enzymes. scispace.com Studying the reactivity of such a complex, for instance with molecular oxygen, could provide insights into biological oxidation processes.
The synthesis and thorough characterization of "Iron, bis(o-phenylenediamine)oxalato-" would be the first step in exploring these promising research directions. Techniques such as single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis, Mössbauer), and magnetic susceptibility measurements would be crucial in elucidating its structure and electronic properties. rsc.orgresearchgate.net
Structure
2D Structure
Properties
CAS No. |
75079-27-5 |
|---|---|
Molecular Formula |
C14H16FeN4O4 |
Molecular Weight |
360.15 g/mol |
IUPAC Name |
benzene-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C6H8N2.C2H2O4.Fe/c2*7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*1-4H,7-8H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
MQSJGMZODWAYPS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.C1=CC=C(C(=C1)N)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Iron, Bis O Phenylenediamine Oxalato
Precursor Synthesis and High-Purity Ligand Preparation for o-Phenylenediamine (B120857) and Oxalate (B1200264)
The quality of the final coordination complex is fundamentally dependent on the purity of its constituent ligands. Therefore, the synthesis and purification of o-phenylenediamine and the oxalate source are critical preliminary steps.
o-Phenylenediamine (opd) is susceptible to oxidation and often contains isomeric impurities. High-purity o-phenylenediamine can be prepared through the reduction of o-nitroaniline. Common laboratory methods employ reducing agents like zinc dust in an alkaline ethanolic solution or sodium hydrosulfite. orgsyn.org Catalytic hydrogenation using palladium-platinum bimetallic catalysts also offers an efficient route. google.com Purification is crucial and can be achieved by recrystallization from hot water, often in the presence of a small amount of sodium hydrosulfite to prevent discoloration from oxidation. orgsyn.org The final product should be colorless crystals.
Oxalate (ox) , the second ligand, is typically introduced from a highly pure, water-soluble salt like potassium oxalate or sodium oxalate, or directly from oxalic acid. umass.educerritos.edu Ferric oxalate can be produced by the reaction of iron(III) hydroxide (B78521) with a solution of oxalic acid. wikipedia.org For precise stoichiometric control in the final complexation step, it is essential that the oxalate precursor be anhydrous or have a precisely known degree of hydration. Purity can be confirmed through titration or other analytical methods.
| Ligand | Purification Method | Key Considerations | Reference |
|---|---|---|---|
| o-Phenylenediamine | Recrystallization from water with sodium hydrosulfite | Prevents oxidation and removes colored impurities. | orgsyn.org |
| o-Phenylenediamine | Complexation with ferricyanide (B76249) salts | Selectively precipitates and removes isomeric impurities like p-phenylenediamine. | google.com |
| Oxalate Source (e.g., K₂C₂O₄) | Recrystallization from water | Ensures removal of other salts and achieves a specific hydration state. | youtube.com |
Optimized Reaction Parameters for Controlled Complexation
The assembly of the target complex from the iron salt and the two distinct ligands is governed by the principles of coordination chemistry. Optimizing reaction parameters is essential to direct the reaction towards the desired product.
Influence of Solvent Systems on Coordination Equilibrium and Product Selectivity
The choice of solvent is critical as it can influence ligand solubility, the stability of the complex, and even participate in the coordination sphere of the iron center. The coordination number of iron(III) complexes can vary depending on the solvent's coordinating ability and steric properties. rsc.org
Coordinating Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are capable of coordinating to the iron center. rsc.org This can be a competing equilibrium, where solvent molecules might need to be displaced by the primary ligands (o-phenylenediamine and oxalate). In some cases, solvent molecules can be incorporated into the final crystal structure.
Non-Coordinating or Weakly Coordinating Solvents: Solvents like water, ethanol (B145695), or methanol (B129727) are often used. rsc.org In aqueous solutions, aqua ligands ([Fe(H₂O)₆]³⁺) are displaced by the incoming ligands. The polarity of the solvent system also affects product isolation; for instance, adding a less polar solvent like ethanol to an aqueous solution can induce precipitation of the ionic complex. cerritos.edu The use of different solvents under solvothermal conditions has been shown to produce entirely different structural frameworks for iron complexes, demonstrating the profound influence of the solvent on product selectivity. nenu.edu.cn
Thermodynamic and Kinetic Control in Complex Formation
The formation of a mixed-ligand complex can often proceed through multiple competing pathways, leading to different products. The principles of kinetic and thermodynamic control can be leveraged to favor the desired outcome. wikipedia.org
Kinetic Control: This regime favors the product that forms the fastest, which typically has the lowest activation energy. wikipedia.org Reactions conducted at lower temperatures for shorter durations often yield the kinetic product. rsc.org For the synthesis of Iron, bis(o-phenylenediamine)oxalato-, a specific, kinetically favored isomer might be isolated under these conditions.
Thermodynamic Control: This regime favors the most stable product. Reactions carried out at higher temperatures or for extended periods allow the system to reach equilibrium, resulting in the thermodynamically favored product. wikipedia.org In coordination chemistry, this could be a more stable isomer or, in many cases, a polymeric coordination polymer which may represent a lower energy state than a discrete molecular complex.
| Control Regime | Typical Conditions | Expected Product Characteristics | Reference |
|---|---|---|---|
| Kinetic Control | Low temperature, short reaction time, sterically hindered reagents. | Fastest-forming product, potentially a less stable isomer or discrete molecule. | wikipedia.orgrsc.org |
| Thermodynamic Control | High temperature, long reaction time, allowing for equilibrium. | Most stable product, potentially a different isomer or a coordination polymer. | wikipedia.org |
Stoichiometric Ratios and Their Impact on Product Identity and Yield
The molar ratio of the reactants—the iron salt, o-phenylenediamine, and oxalate—is a fundamental parameter that dictates the identity of the final product. To form a "bis(o-phenylenediamine)oxalato-" complex, a precise ratio, theoretically 1:2:1 (Iron:opd:ox), must be carefully managed.
Deviations from the optimal stoichiometry can lead to the formation of undesired species.
Excess o-phenylenediamine: May lead to the formation of the homoleptic complex, tris(o-phenylenediamine)iron.
Excess Oxalate: Can result in the formation of the well-known tris(oxalato)ferrate(III) complex, [Fe(ox)₃]³⁻. umass.eduwikipedia.orgumass.edu
Incorrect Ratios: Can also lead to the formation of polymeric species or mixtures of different complexes, complicating purification and reducing the yield of the target compound.
The synthesis of other mixed-ligand complexes has demonstrated that careful control of stoichiometry is essential for selectively obtaining the desired product. rsc.org
Advanced Isolation and Purification Strategies for Isomeric and Polymeric Species
The reaction mixture may contain the desired product alongside unreacted starting materials, homoleptic complexes, various isomers (e.g., cis/trans), and polymeric byproducts.
Crystallization: The primary method for isolation is crystallization. This can be induced by slow evaporation of the solvent, cooling the solution, or by adding a counter-solvent (antisolvent) that reduces the complex's solubility, such as adding ethanol to an aqueous reaction mixture. cerritos.edu
Fractional Crystallization: If multiple crystalline products with different solubilities are formed, fractional crystallization can be employed. This involves a stepwise process of crystallization and separation to isolate the different species.
Chromatography: For complexes that are stable in solution, chromatographic techniques such as column chromatography can be effective for separating isomers or purifying the target complex from other soluble impurities.
Selective Precipitation: The use of specific counterions can sometimes selectively precipitate one complex out of a mixture, aiding in purification. figshare.com The purity of the isolated complex is typically confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR) and UV-visible spectroscopy. digitellinc.com
Emerging Synthetic Techniques: Hydrothermal, Solvothermal, and Mechanochemical Approaches
Beyond traditional solution-based synthesis, several modern techniques offer advantages in terms of product crystallinity, novelty, and environmental impact.
Hydrothermal and Solvothermal Synthesis: These methods involve carrying out the reaction in a sealed vessel (an autoclave) at temperatures above the boiling point of the solvent (water for hydrothermal, another solvent for solvothermal). rsc.org The elevated temperature and pressure can increase the solubility of reactants and promote the growth of high-quality single crystals, which is often difficult to achieve with conventional methods that may yield amorphous precipitates. rsc.orgmdpi.com These techniques are particularly powerful for creating novel coordination polymers and frameworks, and can facilitate in situ ligand transformations. nenu.edu.cnresearchgate.netacs.org
Mechanochemical Synthesis: This technique utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent. rsc.org It offers a green chemistry approach by significantly reducing or eliminating the need for bulk solvents. A mechanochemical synthesis could be designed as a one-pot, two-step process where the ligands are first formed in the milling jar, followed by the addition of the iron salt to form the final complex without isolating intermediates. rsc.org
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Solvothermal/Hydrothermal | Reaction in a sealed vessel at elevated temperature and pressure. | Promotes crystallization, allows access to novel structures, can overcome low solubility. | nenu.edu.cnrsc.orgmdpi.com |
| Mechanochemical | Reaction induced by mechanical energy (ball milling). | Solvent-free or low-solvent, can be highly efficient, enables one-pot multi-step syntheses. | rsc.org |
In-Depth Structural Analysis of Iron, bis(o-phenylenediamine)oxalato- Remains Elusive
A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed structural information for the chemical compound Iron, bis(o-phenylenediamine)oxalato-. Despite the existence of a chemical identifier for this molecule, specific data derived from single-crystal X-ray diffraction—the definitive method for elucidating the precise three-dimensional arrangement of atoms—does not appear to be publicly available.
This lack of primary crystallographic data precludes a detailed discussion of the compound's molecular and supramolecular features as requested. The specific bond lengths, bond angles, and torsion angles that define the coordination geometry around the central iron atom are undetermined. Consequently, a rigorous analysis of its stereochemistry, including potential chirality and optical isomerism, cannot be performed.
Furthermore, the investigation of its solid-state architecture remains speculative. Without a solved crystal structure, it is impossible to identify and characterize the specific hydrogen bonding networks and π-π stacking interactions that would dictate the packing of the molecules in a crystalline lattice. Discussions regarding crystal packing efficiency and its relationship to the material's properties are therefore unfounded. Similarly, any exploration of polymorphism or the existence of different hydrated or anhydrous forms requires comparative crystallographic studies, which have not been published.
While research exists on structurally related compounds—such as iron complexes with either oxalate or o-phenylenediamine-derived ligands (like Schiff bases)—this information cannot be extrapolated to accurately describe the specific title compound. Adherence to scientific accuracy and the strict focus on "Iron, bis(o-phenylenediamine)oxalato-" prevents the inclusion of data from these distinct chemical entities.
Until a definitive single-crystal X-ray diffraction study is conducted and published for Iron, bis(o-phenylenediamine)oxalato-, a detailed and scientifically accurate elucidation of its crystal and molecular structure remains beyond reach.
Elucidation of Crystal and Molecular Structure of Iron, Bis O Phenylenediamine Oxalato
Neutron Diffraction Studies for Precise Localization of Light Atoms
For a coordination complex such as Iron, bis(o-phenylenediamine)oxalato-, the precise positions of hydrogen atoms on the o-phenylenediamine (B120857) ligands are critical for a complete understanding of its molecular structure and intermolecular interactions. The amine (-NH2) groups of the o-phenylenediamine ligands are involved in hydrogen bonding, which plays a significant role in stabilizing the crystal packing. Neutron diffraction studies would allow for the unambiguous determination of:
N-H bond lengths: Providing precise measurements of the distances between nitrogen and hydrogen atoms in the amine groups.
Hydrogen bond geometries: Accurately defining the distances and angles of N-H···O or other hydrogen bonds that may exist between the complex molecules in the crystal.
Torsional angles: Detailing the orientation of the amine groups relative to the benzene (B151609) ring of the o-phenylenediamine ligand.
Despite the clear advantages of this technique for the structural elucidation of Iron, bis(o-phenylenediamine)oxalato-, a thorough review of the scientific literature reveals that no neutron diffraction studies have been reported for this specific compound to date. The available crystallographic information on related iron complexes typically relies on single-crystal X-ray diffraction. While X-ray diffraction provides the connectivity and the positions of the heavier atoms (Fe, O, N, C), the positions of hydrogen atoms are often calculated based on idealized geometries rather than being experimentally determined.
Therefore, while the principles of neutron diffraction highlight its unique capability for the precise localization of light atoms, the application of this technique to Iron, bis(o-phenylenediamine)oxalato- remains a subject for future research. Such a study would be invaluable for completing the structural characterization of this complex and providing a deeper insight into its solid-state chemistry.
In Depth Spectroscopic Characterization of Electronic and Vibrational Properties
Vibrational Spectroscopy (FT-IR, Raman): Analysis of Ligand and Metal-Ligand Vibrational Modes
Vibrational spectroscopy is a powerful tool for probing the coordination environment of the iron center by observing the vibrational modes of the o-phenylenediamine (B120857) and oxalate (B1200264) ligands. The coordination to iron induces significant shifts in the characteristic frequencies of the ligands and gives rise to new vibrations associated with the metal-ligand bonds.
The infrared and Raman spectra of the complex are dominated by the internal vibrations of the coordinated ligands. The bidentate chelation of both o-phenylenediamine and oxalate ligands to the iron center is confirmed by shifts in their key vibrational bands compared to the free ligands.
For the o-phenylenediamine ligand , the N-H stretching vibrations, typically observed in the 3300-3400 cm⁻¹ region in the free ligand, are expected to shift to lower frequencies upon coordination to the iron center. This shift is indicative of the donation of electron density from the nitrogen lone pairs to the metal, which weakens the N-H bonds.
The oxalate ligand provides strong and characteristic infrared absorption bands. In its coordinated form, the most prominent bands are the antisymmetric and symmetric stretching vibrations of the C=O groups. For a bidentate chelating oxalate, the antisymmetric O-C-O stretch (ν_as(OCO)) typically appears as a strong band in the 1600-1620 cm⁻¹ range, while the symmetric stretch (ν_s(OCO)) is found around 1313-1361 cm⁻¹. mdpi.com The separation between these frequencies is a diagnostic indicator of the oxalate coordination mode.
Furthermore, coordination to the iron atom gives rise to new, lower-frequency vibrational modes that are not present in the free ligands. These bands, typically found below 600 cm⁻¹, correspond to the stretching vibrations of the newly formed metal-ligand bonds, specifically the Fe-N and Fe-O modes. mdpi.comresearchgate.net The observation of these bands provides direct evidence of the coordination of both ligand types to the iron center. researchgate.net
| Vibrational Mode | Assignment | Expected Frequency Range (cm⁻¹) | Comment |
|---|---|---|---|
| ν(N-H) | N-H stretch of o-phenylenediamine | 3200 - 3350 | Shifted to lower frequency upon coordination. |
| ν_as(OCO) | Antisymmetric O-C-O stretch of oxalate | 1600 - 1620 | Characteristic of bidentate chelation. mdpi.com |
| ν_s(OCO) | Symmetric O-C-O stretch of oxalate | 1310 - 1365 | Sensitive to the metal ion. mdpi.com |
| ν(Fe-O) | Iron-Oxalate oxygen stretch | 480 - 500 | Direct evidence of coordination. mdpi.comresearchgate.net |
| ν(Fe-N) | Iron-Phenylenediamine nitrogen stretch | 400 - 450 | Direct evidence of coordination. |
FT-IR spectroscopy is particularly useful for determining the protonation state of the amine groups of the o-phenylenediamine ligand. The presence of distinct N-H stretching and bending vibrations confirms that the ligand coordinates in its neutral form, acting as a Lewis base. The absence of bands associated with protonated aminium ions (R-NH₃⁺) rules out the presence of the ligand as a counter-ion.
The coordination modes of the oxalate ligand are also readily probed. As a versatile ligand, oxalate can act as a bidentate or a bridging ligand. For "Iron, bis(o-phenylenediamine)oxalato-", the energies of the ν_as(OCO) and ν_s(OCO) bands are consistent with a bidentate, chelating mode where both oxygen atoms of a carboxylate group coordinate to the same iron center, forming a stable five-membered ring. researchgate.netunivie.ac.at
Electronic Absorption (UV-Vis-NIR) Spectroscopy: Ligand Field and Charge Transfer Transitions
The electronic spectrum of the complex provides insight into the d-orbital splitting, the spin state of the iron center, and the pathways for electron transfer between the metal and the ligands. The spectrum is characterized by a combination of low-intensity ligand field (d-d) transitions and high-intensity charge transfer bands.
The geometry around the iron center in this complex is expected to be distorted octahedral, with coordination from two bidentate o-phenylenediamine ligands and one bidentate oxalate ligand. In such a field, the five d-orbitals of the iron ion are split in energy. Transitions of electrons between these orbitals are known as d-d transitions.
Assuming a high-spin iron(II) center (d⁶ configuration), a single, broad, and low-intensity absorption band is expected in the near-infrared (NIR) region, corresponding to the spin-allowed ⁵T₂g → ⁵E_g transition. For a high-spin iron(III) center (d⁵ configuration), all d-d transitions are spin-forbidden, resulting in very weak absorption bands that are often obscured by more intense charge transfer bands. nih.gov The presence or absence of a notable d-d band in the visible or NIR region is therefore a strong indicator of the iron's oxidation and spin state. rsc.org
Charge transfer (CT) transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT). These transitions are typically much more intense than d-d transitions and dominate the ultraviolet and visible portions of the spectrum.
Given the electron-rich nature of both the oxalate and o-phenylenediamine ligands, Ligand-to-Metal Charge Transfer (LMCT) bands are expected to be prominent, especially if the iron is in the +3 oxidation state. researchgate.netnih.gov These transitions would appear at relatively low energy in the visible or near-UV region. For an Fe(II) center, Metal-to-Ligand Charge Transfer (MLCT) transitions to the π* orbitals of the aromatic o-phenylenediamine ligand are possible. Intense absorptions in the UV region are also assigned to intra-ligand π→π* transitions within the aromatic rings of the o-phenylenediamine ligands. researchgate.netresearchgate.net
| Wavelength Range | Transition Type | Assignment |
|---|---|---|
| > 700 nm (NIR) | d-d (Ligand Field) | Spin-allowed transitions for high-spin Fe(II). |
| 400 - 700 nm (Visible) | LMCT | Oxalate/Phenylenediamine (p) → Fe(d). |
| 250 - 400 nm (UV) | MLCT / LMCT | Fe(d) → Phenylenediamine(π) or Ligand(π) → Fe(d). researchgate.netresearchgate.net |
| < 250 nm (UV) | Intra-ligand | π→π transitions within the o-phenylenediamine ligand. |
Mössbauer Spectroscopy: Hyperfine Interactions and Iron Oxidation/Spin States
⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for determining the oxidation state, spin state, and coordination environment of the iron nucleus. mdpi.com The spectrum is primarily defined by two parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). illinois.edu
The isomer shift (δ) is related to the s-electron density at the iron nucleus and is highly diagnostic of the oxidation state. High-spin Fe(II) complexes typically exhibit isomer shifts in the range of +0.9 to +1.3 mm/s, whereas high-spin Fe(III) complexes show much lower values, typically between +0.3 and +0.5 mm/s. mdpi.com
The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔE_Q indicates a deviation from a perfect cubic symmetry in the electron distribution and coordination geometry. For high-spin Fe(II) (d⁶), the sixth d-electron creates a significant electric field gradient, leading to large quadrupole splitting values, often greater than 2.0 mm/s. mdpi.com In contrast, high-spin Fe(III) (d⁵) has a spherically symmetric electron distribution (one electron in each d-orbital), which generally results in a much smaller quadrupole splitting, often close to zero unless there are significant lattice or ligand-induced asymmetries. orientjchem.org
Based on the N₄O₂ coordination environment provided by two neutral o-phenylenediamine ligands and one dianionic oxalate ligand, the complex would be neutral with an iron(II) center. The expected Mössbauer parameters would therefore be a high isomer shift (δ ≈ 1.0–1.2 mm/s) and a large quadrupole splitting (ΔE_Q > 2.0 mm/s), confirming a high-spin Fe(II) state in a distorted octahedral environment. rsc.orgmdpi.com
| Iron State | Spin State | Isomer Shift (δ) [mm/s] | Quadrupole Splitting (ΔE_Q) [mm/s] |
|---|---|---|---|
| Fe(II) | High-Spin (S=2) | +0.9 to +1.3 | +2.0 to +3.0 |
| Fe(III) | High-Spin (S=5/2) | +0.3 to +0.5 | 0.0 to +0.9 |
| Fe(II) | Low-Spin (S=0) | -0.1 to +0.2 | +0.2 to +1.9 |
| Fe(III) | Low-Spin (S=1/2) | -0.1 to +0.2 | > +1.5 |
Isomer Shift and Quadrupole Splitting Parameters
The isomer shift (δ) provides information about the s-electron density at the iron nucleus, which is indicative of the oxidation and spin state. For a high-spin Fe(III) complex with a coordination environment consisting of nitrogen and oxygen donors, the isomer shift would be anticipated to fall within the typical range of +0.3 to +0.6 mm/s relative to iron metal at room temperature.
Quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus. This parameter is sensitive to the symmetry of the coordination sphere. Given the mixed-ligand nature of "Iron, bis(o-phenylenediamine)oxalato-", a distorted octahedral geometry would be expected, leading to a significant quadrupole splitting. The magnitude would depend on the specific arrangement of the o-phenylenediamine and oxalate ligands.
Table 4.3.1: Hypothetical Mössbauer Parameters for Iron, bis(o-phenylenediamine)oxalato- (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Parameter | Expected Value (mm/s) | Information Provided |
|---|---|---|
| Isomer Shift (δ) | +0.3 – +0.6 | Confirms Fe(III) high-spin state |
| Quadrupole Splitting (ΔEQ) | > 0.4 | Indicates distorted coordination geometry |
Analysis of Magnetic Hyperfine Fields and Relaxation Processes
At low temperatures and in the absence of fast electron spin relaxation, the Mössbauer spectrum of a paramagnetic Fe(III) complex can exhibit magnetic hyperfine splitting, resulting in a complex six-line pattern. The internal magnetic field (Bint) is influenced by the electronic ground state of the iron center. The analysis of temperature- and field-dependent Mössbauer spectra would be necessary to understand the magnetic relaxation processes (spin-lattice and spin-spin relaxation) and to determine the sign and magnitude of the hyperfine field.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Characterization of Paramagnetic Iron Centers
EPR spectroscopy is a powerful tool for studying paramagnetic species like high-spin Fe(III) (S = 5/2).
Determination of g-Tensor Anisotropy and Spin-Orbit Coupling Effects
The EPR spectrum of a high-spin Fe(III) complex is typically characterized by an anisotropic g-tensor. The principal values of the g-tensor (gx, gy, gz) would provide insight into the electronic structure and the extent of spin-orbit coupling. For a low-symmetry complex like "Iron, bis(o-phenylenediamine)oxalato-", a rhombic EPR spectrum with three different g-values would be anticipated.
Zero-Field Splitting and Its Impact on Magnetic Anisotropy
In high-spin Fe(III) complexes, the six-fold spin degeneracy is lifted by zero-field splitting (ZFS) even in the absence of an external magnetic field. This is described by the axial (D) and rhombic (E) ZFS parameters. The magnitude of these parameters, which can be determined from the EPR spectrum, is a direct measure of the magnetic anisotropy of the molecule. A significant ZFS would be expected for this complex due to the asymmetric ligand field.
Table 4.4.2: Hypothetical EPR Parameters for Iron, bis(o-phenylenediamine)oxalato- (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Parameter | Expected Features | Information Provided |
|---|---|---|
| g-tensor | Anisotropic (gx ≠ gy ≠ gz) | Details of the electronic ground state |
| Zero-Field Splitting (D, E) | Non-zero values | Quantifies magnetic anisotropy |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Dynamics and Diamagnetic Analysis
NMR spectroscopy of paramagnetic complexes presents challenges due to significant line broadening and large chemical shift ranges caused by the unpaired electron(s).
Chemical Shift Perturbations and Coupling Constants for Structural Insight
In principle, the ¹H and ¹³C NMR spectra of the ligands in "Iron, bis(o-phenylenediamine)oxalato-" would exhibit paramagnetically shifted and broadened resonances. The magnitude of the paramagnetic (hyperfine) shift depends on the distance of the nucleus from the iron center and the magnetic properties of the complex. While scalar coupling constants are often difficult to resolve in paramagnetic species, their determination could provide valuable structural information. A detailed analysis would require advanced NMR techniques and theoretical calculations to separate the contact and pseudocontact contributions to the chemical shifts, which could then be used to infer details about the solution-state structure. However, no such data has been published for this specific compound.
Dynamic NMR Investigations of Ligand Exchange Kinetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes of coordination complexes in solution, including ligand exchange. Variable-temperature NMR experiments can provide critical data on the rates and mechanisms of these exchanges. nih.gov For a paramagnetic complex such as a potential Iron(III) bis(o-phenylenediamine)oxalato- species, NMR spectra would exhibit broad signals, and the study of their temperature dependence could reveal kinetic parameters.
A typical dynamic NMR (DNMR) study would involve monitoring the chemical shifts and line shapes of signals from the o-phenylenediamine or oxalate ligands over a range of temperatures. At low temperatures, where ligand exchange is slow on the NMR timescale, distinct signals for the coordinated and any free ligand would be expected. As the temperature increases, the rate of exchange increases, leading to coalescence of these signals and eventual sharpening into a single, time-averaged signal at high temperatures.
Analysis of the line broadening at different temperatures allows for the calculation of the rate constant (k) for the exchange process. Subsequently, an Eyring plot (ln(k/T) vs. 1/T) can be used to determine the activation parameters for the ligand exchange, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡).
However, a thorough search of scientific databases indicates that specific studies applying dynamic NMR to investigate the ligand exchange kinetics of "Iron, bis(o-phenylenediamine)oxalato-" have not been published. While research exists on the ligand exchange of related iron complexes, such as potassium tris(oxalato)ferrate(III), and on the NMR properties of various Fe(III) complexes, this specific compound has not been the subject of such a detailed kinetic analysis. scribd.comrsc.org Therefore, no experimental data tables for its exchange rates or activation parameters can be presented at this time. The study of such kinetics would be a novel contribution to the coordination chemistry of mixed-ligand iron complexes.
Electrochemical Behavior and Redox Chemistry of Iron, Bis O Phenylenediamine Oxalato
Cyclic Voltammetry and Advanced Voltammetric Techniques for Redox Potential Determination
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of iron complexes, including Iron, bis(o-phenylenediamine)oxalato-. A typical CV experiment for this complex would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the complex and a supporting electrolyte. uit.no The resulting voltammogram for a reversible one-electron process would display a pair of peaks: a cathodic peak corresponding to the reduction of Fe(III) to Fe(II) and an anodic peak for the re-oxidation of Fe(II) to Fe(III).
The formal reduction potential (E½), a key thermodynamic parameter, is calculated as the average of the cathodic and anodic peak potentials (Epc and Epa, respectively). For many iron(III) complexes with nitrogen and oxygen donor ligands, this Fe(III)/Fe(II) couple exhibits quasi-reversible behavior in non-aqueous solvents like DMSO or DMF. uit.nojocpr.com The separation between the peak potentials (ΔEp = Epa - Epc) provides insight into the electron transfer kinetics. A ΔEp value close to 59/n mV (where n is the number of electrons, here n=1) at room temperature suggests a reversible process, while larger values indicate slower, quasi-reversible kinetics.
Advanced techniques such as differential pulse voltammetry (DPV) can also be employed for more sensitive detection and precise determination of redox potentials, particularly at low concentrations. nih.govrsc.org The redox potential for complexes is highly dependent on the measurement conditions, including the solvent, electrolyte, and electrode used. nih.gov
Table 1: Representative Electrochemical Data for an Iron(III) Mixed-Ligand Complex in Dimethylformamide (DMF) Note: The following data are illustrative for a representative Fe(III) complex with N,O-donor ligands, as specific experimental values for Iron, bis(o-phenylenediamine)oxalato- are not extensively reported. The values are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, a common internal standard. uit.nonih.gov
| Parameter | Value |
| Cathodic Peak Potential (Epc) | -0.68 V |
| Anodic Peak Potential (Epa) | -0.61 V |
| Formal Redox Potential (E½) | -0.65 V |
| Peak Separation (ΔEp) | 70 mV |
| Process | Fe(III) + e⁻ ⇌ Fe(II) |
Mechanistic Studies of Electron Transfer Processes and Coupled Chemical Reactions
The reduction of the Iron, bis(o-phenylenediamine)oxalato- complex is centered on the iron atom. The electron transfer process is generally considered to be an outer-sphere mechanism, where the electron tunnels from the electrode to the complex without significant structural change in the inner coordination sphere prior to the transfer. researchgate.net
However, the electron transfer can be coupled to subsequent chemical reactions. Upon reduction from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, the iron center's ionic radius increases and its Lewis acidity decreases. This can weaken the metal-ligand bonds, potentially leading to changes in the coordination sphere. nih.gov For a mixed-ligand complex, this could manifest as the partial or complete dissociation of a ligand. The stability of the resulting Fe(II) complex determines the reversibility of the redox process. If the Fe(II) species is unstable and undergoes a rapid, irreversible chemical reaction, the corresponding re-oxidation peak in the cyclic voltammogram may be diminished or absent.
Studies on related iron-oxalato systems have also shown that photochemical excitation can induce intramolecular electron transfer from the oxalate (B1200264) ligand to the iron(III) center, leading to the reduction of iron and the oxidation of oxalate to CO₂. nih.govwikipedia.org While this is a photochemical process, it highlights the redox-active nature of the oxalate ligand itself, which could potentially play a role in more complex electrochemical mechanisms under certain conditions.
Influence of Electrolyte Composition, Solvent Polarity, and pH on Redox Pathways
The electrochemical properties of Iron, bis(o-phenylenediamine)oxalato- are profoundly influenced by the surrounding medium.
Electrolyte Composition: The supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAHFP) is necessary to ensure solution conductivity but can also influence the redox potential through ion-pairing interactions with the charged complex.
Solvent Polarity: The solvent plays a critical role in stabilizing the different oxidation states of the complex. lookchem.com The relative stabilization of the Fe(III) and Fe(II) states by the solvent can significantly shift the redox potential. For instance, solvents with high donor ability can coordinate to and stabilize the more highly charged Fe(III) ion, making its reduction more difficult (shifting E½ to more negative values). A quantitative understanding of these effects is crucial for comparing redox data measured in different solvents. northwestern.edu
Table 2: Expected Trend of Formal Redox Potential (E½) in Various Solvents Note: This table illustrates the general trend of solvent effects on the redox potential of a cationic iron complex. Specific values would require experimental determination.
| Solvent | Donor Number (DN) | Expected E½ Trend | Rationale |
| Acetonitrile | 14.1 | More Positive | Weaker donor, less stabilization of Fe(III) |
| Dichloromethane | ~1.0 | More Positive | Very weak donor, minimal stabilization |
| Dimethyl Sulfoxide (B87167) (DMSO) | 29.8 | More Negative | Strong donor, significant stabilization of Fe(III) |
| N,N-Dimethylformamide (DMF) | 26.6 | Negative | Strong donor, stabilization of Fe(III) |
pH: The pH of the medium is a critical parameter, as both the oxalate and o-phenylenediamine (B120857) ligands have proton-sensitive groups. youtube.com In acidic conditions, the carboxylate groups of the oxalate ligand and the amine groups of the o-phenylenediamine can become protonated. This protonation can alter the coordination of the ligands to the iron center or lead to complex dissociation, thereby drastically changing the redox behavior. nih.gov Studies on various iron-oxalate systems show that pH affects the speciation of the complex, influencing iron's reactivity and solubility. researchgate.netnih.govacs.org For instance, at low pH, the formation of various protonated Fe-oxalate species can occur, each with a distinct redox potential. nih.gov Similarly, protonation of the phenylenediamine ligands would alter the electron density at the iron center, shifting the Fe(III)/Fe(II) potential.
Computational Electrochemistry for Prediction and Validation of Redox Potentials
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the electrochemical properties of metal complexes. nih.gov These methods can provide valuable insights into the electronic structure and geometry of Iron, bis(o-phenylenediamine)oxalato- in both its Fe(III) and Fe(II) oxidation states.
The prediction of the redox potential typically involves the following steps:
Geometry Optimization: The molecular structures of both the oxidized ([Feᴵᴵᴵ(C₂O₄)(o-pd)₂]⁻) and reduced ([Feᴵᴵ(C₂O₄)(o-pd)₂]²⁻) forms of the complex are optimized to find their lowest energy conformations.
Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory.
Solvation Effects: Since redox potentials are solution-phase properties, the effect of the solvent is crucial. Solvation energies are typically calculated using continuum solvent models (e.g., the Polarizable Continuum Model, PCM), which treat the solvent as a continuous dielectric medium.
Potential Calculation: The redox potential is calculated from the difference in the free energies of the oxidized and reduced species, referenced against a standard electrode. nih.gov
These calculations can validate experimental findings and provide a deeper understanding of how ligand modifications, solvent, and other factors influence the redox potential. uit.no DFT can also be used to model the molecular orbitals involved in the electron transfer, confirming, for example, that the reduction is metal-centered by showing that the Lowest Unoccupied Molecular Orbital (LUMO) of the Fe(III) complex is primarily composed of iron d-orbitals. uit.no
Magnetic Properties and Spin State Phenomena in Iron, Bis O Phenylenediamine Oxalato
Temperature-Dependent Magnetic Susceptibility: Investigation of Spin Crossover
The magnetic susceptibility of iron complexes is highly sensitive to temperature, often revealing transitions between different spin states, a phenomenon known as spin crossover (SCO). For an iron center, typically Fe(II) or Fe(III), in an octahedral coordination environment, the d-electron configuration can exist in either a high-spin (HS) or a low-spin (LS) state, depending on the strength of the ligand field.
In the hypothetical case of Iron, bis(o-phenylenediamine)oxalato-, the coordination environment around the iron center would be established by the nitrogen donors of the two o-phenylenediamine (B120857) ligands and the oxygen donors of the oxalate (B1200264) ligand. The likelihood of observing spin crossover would depend on the specific oxidation state of the iron and the precise ligand field strength generated by this N4O2 coordination sphere.
Generally, for Fe(II) complexes, a transition from a high-spin (S=2) state at higher temperatures to a low-spin (S=0) state at lower temperatures can be observed. For Fe(III) complexes, the transition would be between a high-spin (S=5/2) and a low-spin (S=1/2) state. This transition is typically monitored by measuring the product of the molar magnetic susceptibility (χM) and temperature (T) as a function of temperature. A sharp or gradual decrease in the χMT value upon cooling would be indicative of a spin crossover event. For instance, related Fe(III) SCO complexes have shown gradual spin crossover around room temperature. nih.govrsc.org
The temperature at which the high-spin and low-spin populations are equal is known as the transition temperature (T½). The nature of the SCO can be abrupt, gradual, or hysteretic, depending on the degree of cooperativity between the metal centers in the crystal lattice.
Table 1: Hypothetical Magnetic Data for Spin Crossover in an Iron(III) Complex
| Temperature (K) | χMT (cm³ K mol⁻¹) | Dominant Spin State |
|---|---|---|
| 300 | 4.30 | High-Spin (S=5/2) |
| 250 | 3.90 | Mixed (HS > LS) |
| 200 | 2.15 | Mixed (HS ≈ LS) |
| 150 | 0.50 | Mixed (LS > HS) |
| 100 | 0.40 | Low-Spin (S=1/2) |
Note: This table is illustrative and based on typical values for Fe(III) spin crossover complexes.
Theoretical Models for Exchange Interactions and Magnetic Coupling
In multinuclear complexes or in solid-state lattices, magnetic exchange interactions can occur between paramagnetic metal centers. The oxalate ligand is a well-known mediator of magnetic exchange. Depending on the structure of Iron, bis(o-phenylenediamine)oxalato-, if it forms polymeric chains or dimeric structures with oxalate bridges, magnetic coupling between iron centers would be anticipated.
The nature and strength of this coupling are described by the Heisenberg-Dirac-Van Vleck (HDVV) Hamiltonian: H = -2J * S₁ · S₂ where J is the exchange coupling constant and S₁ and S₂ are the spin operators for the interacting centers.
A negative J value indicates antiferromagnetic (AFM) coupling, where the spins align antiparallel, leading to a decrease in the total magnetic moment at low temperatures.
A positive J value signifies ferromagnetic (FM) coupling, with parallel spin alignment and an increase in the magnetic moment upon cooling.
Oxalate bridges typically facilitate weak antiferromagnetic coupling between iron centers. The magnitude of J would be sensitive to the Fe-O-C-O-Fe dihedral angle and the Fe-Fe distance.
Ligand Field Theory Applied to Spin State Transitions and Stability
Ligand Field Theory (LFT) provides a fundamental explanation for the occurrence of spin crossover. It describes the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. In an octahedral complex, the d-orbitals split into two energy levels: the lower-energy t₂g set and the higher-energy eg set. The energy difference between these levels is denoted as Δo (the ligand field splitting parameter).
The spin state of the complex is determined by the balance between Δo and the mean spin-pairing energy (P).
If Δo < P: It is energetically more favorable for electrons to occupy the higher-energy eg orbitals than to pair up in the t₂g orbitals. This results in the maximum number of unpaired electrons and a high-spin state.
If Δo > P: The energy cost of placing electrons in the eg orbitals is greater than the spin-pairing energy. Electrons will therefore pair up in the t₂g orbitals first, leading to a low-spin state.
For SCO compounds, Δo is very close to P. Small changes in temperature or pressure can alter the Fe-ligand bond lengths, which in turn affects Δo, tipping the balance and causing a spin transition. The o-phenylenediamine and oxalate ligands together would create a specific ligand field strength that, for a particular iron oxidation state, could fall in this critical region where Δo ≈ P.
Density Functional Theory (DFT) Calculations for Magnetic Anisotropy and Spin Density Distribution
Density Functional Theory (DFT) is a powerful computational tool used to predict and analyze the electronic structure and magnetic properties of coordination complexes. For Iron, bis(o-phenylenediamine)oxalato-, DFT calculations could provide invaluable insights.
Spin State Energetics: DFT can be used to calculate the relative energies of the high-spin and low-spin states. The energy difference between these states (ΔE_H-L) is a key parameter in predicting whether a complex is likely to exhibit spin crossover.
Magnetic Anisotropy: DFT can determine the zero-field splitting (ZFS) parameters (D and E), which describe the magnetic anisotropy of the complex, particularly in the high-spin state. This anisotropy arises from spin-orbit coupling and is important for applications in single-molecule magnets.
Spin Density Distribution: DFT calculations can map the distribution of unpaired electron spin throughout the molecule. This reveals how the spin is delocalized from the iron center onto the o-phenylenediamine and oxalate ligands, providing a detailed picture of the magnetic orbitals and potential pathways for magnetic exchange.
Table 2: Representative DFT-Calculated Parameters for an Iron Complex
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| ΔE_H-L | Energy difference between HS and LS states | -10 to +10 kcal/mol |
| D | Axial zero-field splitting parameter | ± 0.1 to 10 cm⁻¹ |
| E/D | Rhombic zero-field splitting parameter ratio | 0 to 1/3 |
| Spin on Fe | Mulliken spin population on the iron atom | +3.5 to +4.2 (for HS Fe(III)) |
Note: This table presents typical ranges for DFT-calculated values for iron complexes and is for illustrative purposes.
Reactivity and Reaction Dynamics of Iron, Bis O Phenylenediamine Oxalato
Ligand Substitution and Exchange Mechanisms: Kinetic and Thermodynamic Studies
No published studies on the kinetics or thermodynamics of ligand substitution or exchange for "Iron, bis(o-phenylenediamine)oxalato-" were found.
Oxidative and Reductive Transformation Pathways of the Complex
Specific information regarding the oxidative and reductive transformation pathways of this complex is not available in the current scientific literature.
Thermal Decomposition Mechanisms: Pathways and Intermediate Species Analysis
There are no available studies detailing the thermal decomposition mechanism, pathways, or intermediate species for "Iron, bis(o-phenylenediamine)oxalato-".
Photochemical Reactivity and Excited State Relaxation Dynamics
The photochemical reactivity and excited-state dynamics of this specific iron complex have not been documented in published research.
Report on the Availability of Scientific Literature for "Iron, bis(o-phenylenediamine)oxalato-"
Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no specific, publicly available research literature for the chemical compound named "Iron, bis(o-phenylenediamine)oxalato-". This prevents the creation of a detailed, scientifically accurate article that focuses solely on this specific compound as requested.
The search encompassed a wide range of terms and strategies, including the compound name and its potential variants, as well as its constituent components in combination with iron. While no information was found for the target compound, the search did yield relevant research on related iron complexes that incorporate either o-phenylenediamine (B120857) or oxalate (B1200264) ligands.
Summary of Findings on Related Compounds:
Iron-Oxalate Complexes : There is a substantial body of research on iron-oxalate complexes, such as potassium ferrioxalate. These compounds are well-known for their photoactive properties and are often used in actinometry. Studies have explored their roles in photocatalysis, including the degradation of organic pollutants and photo-Fenton processes. The magnetic properties of oxalate-bridged iron(III) complexes have also been investigated.
Iron-o-phenylenediamine Complexes : Research exists on complexes formed between iron(II) halides and o-phenylenediamine. These studies characterize the structure, magnetic susceptibility, and spectroscopic properties of compounds with varying ligand-to-metal ratios, noting that the diamine can act as both a chelating and a unidentate ligand.
Iron Complexes in Catalysis and Materials Science : The broader field of iron catalysis is very active. Iron complexes are widely studied for their roles in a variety of catalytic reactions, including oxidation, reduction, and hydrogenation, often highlighted for their application in green chemistry due to iron's abundance and low toxicity. Additionally, other iron-diamine complexes have been successfully used as precursors for the chemical vapor deposition (CVD) of iron oxide thin films.
The absence of specific data for "Iron, bis(o-phenylenediamine)oxalato-" means that any article attempting to describe its "Advanced Applications in Catalysis and Materials Science" would be purely speculative. To maintain scientific accuracy and adhere to the strict constraints of the request, which was to focus solely on the named compound, it is not possible to generate the requested article. The creation of content for the specified outline would require non-existent research findings, mechanisms, and application data.
Therefore, the requested article cannot be produced at this time. Should documented research on "Iron, bis(o-phenylenediamine)oxalato-" become available, the feasibility of this task can be reassessed.
Advanced Applications in Catalysis and Materials Science
Integration into Functional Materials and Devices
Potential in Molecular Electronics and Spintronic Devices
The unique combination of redox-active iron centers, conjugated o-phenylenediamine (B120857) ligands, and the oxalate (B1200264) bridge in "Iron, bis(o-phenylenediamine)oxalato-" suggests its potential for applications in molecular electronics and spintronics. While direct experimental data on this specific compound is limited, its properties can be inferred from related iron complexes and coordination polymers.
Metal complexes are increasingly being explored in molecular electronics for their discrete and tunable electronic states, redox activity, and diverse coordination geometries. uwa.edu.au The iron center in the target compound can likely exist in multiple oxidation states (e.g., Fe(II) and Fe(III)), a crucial characteristic for molecular switches and data storage. The o-phenylenediamine ligands, with their aromatic nature, can facilitate electron delocalization and transport, which is essential for conductivity at the molecular level.
In the realm of spintronics, which utilizes the spin of electrons in addition to their charge, the magnetic properties of the material are paramount. Iron-based coordination polymers are known to exhibit a range of magnetic behaviors, including antiferromagnetic and ferromagnetic interactions, which are mediated by bridging ligands like oxalate. mdpi.comnih.gov For instance, one-dimensional iron(III)-oxalate chains have been shown to exhibit antiferromagnetic coupling. mdpi.com The specific magnetic properties of "Iron, bis(o-phenylenediamine)oxalato-" would depend on the spin state of the iron centers and the efficiency of the magnetic exchange interaction through the oxalate bridge. High-spin iron(III) complexes are often characterized by significant magnetic moments. nih.gov The interplay between the iron center and the ligands can lead to interesting magnetic phenomena, such as spin crossover behavior, which has been observed in some iron-triazole coordination polymers. rsc.org
The following table summarizes the key molecular features of "Iron, bis(o-phenylenediamine)oxalato-" and their relevance to molecular electronics and spintronics:
| Molecular Feature | Relevance to Molecular Electronics | Relevance to Spintronics |
| Redox-Active Iron Center | Potential for molecular switching and memory applications due to accessible oxidation states. | The spin state of the iron center is fundamental to the magnetic properties of the molecule. |
| Conjugated o-Phenylenediamine Ligands | Facilitates electron transport and can be functionalized to tune electronic properties. | Can influence the magnetic coupling between iron centers in extended structures. |
| Oxalate Bridge | Can act as a conduit for intramolecular electron transfer. | Mediates magnetic exchange interactions (antiferromagnetic or ferromagnetic) between iron centers. |
Further research into the synthesis of thin films or the integration of single molecules of "Iron, bis(o-phenylenediamine)oxalato-" into electronic junctions would be necessary to fully realize its potential in these advanced applications.
Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers
"Iron, bis(o-phenylenediamine)oxalato-" represents a promising molecular building block, or precursor, for the construction of more complex, extended structures such as Metal-Organic Frameworks (MOFs) and coordination polymers. redalyc.org MOFs are a class of porous crystalline materials constructed from metal nodes and organic linkers, offering high surface areas and tunable pore sizes for various applications. researchgate.netscielo.org.mx
Design Principles for Incorporating Iron-Oxalate-Phenylenediamine Nodes
The design of MOFs and coordination polymers using "Iron, bis(o-phenylenediamine)oxalato-" as a nodal unit would rely on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. The oxalate and o-phenylenediamine ligands in this complex offer multiple coordination sites for linking to other metal centers or organic linkers.
Several design strategies could be employed:
Mixed-Ligand Approach: The inherent mixed-ligand nature of the precursor can be exploited to create MOFs with specific functionalities. rsc.orgresearchgate.net The o-phenylenediamine ligands could be further functionalized to introduce specific chemical properties into the pores of the MOF, such as basic sites for enhanced CO2 adsorption. researchgate.net
Hierarchical Assembly: The "Iron, bis(o-phenylenediamine)oxalato-" unit could be used as a secondary building unit (SBU). By reacting this complex with other multitopic organic linkers, it is possible to construct higher-dimensional frameworks. The choice of the secondary linker would determine the dimensionality and porosity of the final structure.
Solvent-Assisted Synthesis: The choice of solvent during the synthesis can influence the final structure of the coordination polymer by acting as a template or by coordinating to the metal centers. scielo.org.mx
The stability of the resulting MOF would be a critical factor, and iron-based MOFs have shown promise in this regard, with some exhibiting high thermal and chemical stability. nih.gov
Porous Material Properties and Gas Adsorption Characteristics
The incorporation of "Iron, bis(o-phenylenediamine)oxalato-" nodes into a MOF structure is expected to yield porous materials with interesting gas adsorption properties. The porosity of MOFs is a key feature for applications in gas storage and separation. researchgate.netnih.gov
The potential porous properties and gas adsorption characteristics of a MOF derived from this precursor can be hypothesized as follows:
Pore Size and Shape: The geometry of the "Iron, bis(o-phenylenediamine)oxalato-" unit and the length and rigidity of any additional linkers would define the size and shape of the pores within the MOF. The presence of the bulky bis(o-phenylenediamine) ligands might lead to the formation of microporous or mesoporous structures.
Surface Area: Like other MOFs, these materials are expected to exhibit high specific surface areas, which is advantageous for gas adsorption.
Selective Gas Adsorption: The chemical nature of the pore surfaces would govern the selectivity of gas adsorption. The presence of amine groups from the o-phenylenediamine ligands could lead to preferential adsorption of CO2 over other gases like N2 and H2 due to stronger interactions with the acidic CO2 molecules. rsc.org MOFs with mixed ligands have demonstrated selective CO2 adsorption. rsc.org
The table below outlines the projected properties of a hypothetical MOF constructed from "Iron, bis(o-phenylenediamine)oxalato-" nodes:
| Property | Projected Characteristic | Rationale |
| Porosity | Microporous to Mesoporous | Determined by the size and connectivity of the precursor and any additional linkers. |
| Specific Surface Area | High | A general characteristic of MOFs. researchgate.net |
| Gas Adsorption Capacity | Potentially high for CO2 | Amine groups from o-phenylenediamine can enhance CO2 affinity. |
| Selectivity | Selective for CO2 over N2 and H2 | Based on the functionality of the pore walls. rsc.orgrsc.org |
Experimental synthesis and characterization would be required to validate these projections and to fully explore the potential of "Iron, bis(o-phenylenediamine)oxalato-" as a precursor for novel porous materials.
Theoretical and Computational Chemistry Approaches to Iron, Bis O Phenylenediamine Oxalato
Quantum Chemical Calculations (DFT, Ab Initio) for Geometry and Electronic Structure Optimization
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (geometry) and the distribution of electrons within the "Iron, bis(o-phenylenediamine)oxalato-" complex. Density Functional Theory (DFT) is a particularly popular method for transition metal complexes due to its favorable balance of computational cost and accuracy. edupublications.comumn.edu
In a typical DFT study, the geometry of the complex would be optimized without any symmetry constraints. This involves selecting an appropriate functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G(d) for main group atoms and a larger basis set like LANL2DZ for the iron atom). rsc.org The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located, corresponding to the equilibrium geometry.
The output of such a calculation provides key structural parameters. For "Iron, bis(o-phenylenediamine)oxalato-", this would include the bond lengths between the iron center and the coordinating nitrogen atoms of the o-phenylenediamine (B120857) ligands and the oxygen atoms of the oxalate (B1200264) ligand. It would also define the bond angles that characterize the coordination geometry around the iron(II) center, which is expected to be octahedral. pearson.com
Beyond geometry, these calculations reveal the electronic structure. acs.org The energies of the molecular orbitals, the distribution of electron density, and the net atomic charges (e.g., Mulliken population analysis) can be determined. rsc.org This information is crucial for understanding the complex's stability and reactivity. For instance, DFT calculations on similar iron(II) diimine complexes show that the highest occupied molecular orbitals (HOMOs) are typically metal-centered, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the ligands. nih.gov
Table 1: Hypothetical Optimized Geometry Parameters from a DFT Calculation
| Parameter | Atom Pair | Predicted Value |
| Bond Length | Fe-N (o-phenylenediamine) | ~2.00 - 2.15 Å |
| Bond Length | Fe-O (oxalate) | ~2.05 - 2.20 Å |
| Bond Angle | N-Fe-N | ~90° |
| Bond Angle | O-Fe-O | ~85° |
| Bond Angle | N-Fe-O | ~90°, ~175° |
This interactive table presents typical bond lengths and angles expected from a DFT geometry optimization of an octahedral iron(II) complex with similar ligands.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. amanote.com For "Iron, bis(o-phenylenediamine)oxalato-", these techniques can simulate various types of spectra, aiding in the characterization of the compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the complex. diva-portal.org These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks observed in an experimental IR spectrum. researchgate.net For this complex, key predicted vibrations would include the Fe-N and Fe-O stretching modes, as well as vibrations associated with the aromatic rings of o-phenylenediamine and the C=O and C-C bonds of the oxalate ligand. mdpi.comresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.govdatapdf.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov For an iron(II) complex like this, TD-DFT would likely predict d-d transitions and more intense metal-to-ligand charge transfer (MLCT) bands, which are characteristic of such coordination compounds. datapdf.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the NMR spectra of paramagnetic complexes like high-spin iron(II) compounds is challenging but achievable with specialized DFT approaches. rsc.orgresearchgate.net These calculations must account for both the Fermi contact and pseudocontact shifts that arise from the interaction of the unpaired electrons with the nuclear spins. rsc.org Such predictions can be crucial for assigning the highly shifted and often broad resonances found in the experimental NMR spectra of paramagnetic molecules. acs.org
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Parameter | Assignment |
| IR | ~450-500 cm⁻¹ | Fe-O stretch |
| IR | ~300-400 cm⁻¹ | Fe-N stretch |
| UV-Vis (TD-DFT) | ~400-600 nm | Metal-to-Ligand Charge Transfer (MLCT) |
| UV-Vis (TD-DFT) | > 600 nm | d-d transitions |
| ¹H NMR | Broad, shifted signals | Protons on ligands near paramagnetic Fe(II) center |
This interactive table shows representative spectroscopic parameters that could be predicted for the title compound using computational methods.
Bonding Analysis and Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the nature of the chemical bonds within a molecule. illinois.edu Computational chemistry allows for a detailed analysis of the MOs in "Iron, bis(o-phenylenediamine)oxalato-".
The interaction between the iron d-orbitals and the orbitals of the o-phenylenediamine and oxalate ligands leads to the formation of a set of bonding, non-bonding, and anti-bonding molecular orbitals. In an octahedral ligand field, the five d-orbitals of the iron atom split into two sets: the lower-energy t2g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²).
Computational analysis can visualize these orbitals and quantify their composition. rsc.org For instance, the HOMO and LUMO are critical for understanding the complex's electronic transitions and reactivity. In many iron(II) complexes with N-donor ligands, the HOMO is primarily composed of iron d-orbitals (t2g), and the LUMO is dominated by the π* orbitals of the aromatic ligands. nih.gov This HOMO-LUMO gap is a key factor in determining the complex's color and photochemical properties.
Bonding analysis techniques like Natural Bond Orbital (NBO) analysis can also be employed to provide a more localized picture of bonding, quantifying the donor-acceptor interactions between the ligands (Lewis bases) and the iron center (Lewis acid).
Molecular Dynamics Simulations for Solution Behavior and Condensed Phase Phenomena
While quantum chemical calculations typically model a molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or in the solid state. acs.orgmdpi.com
An MD simulation of "Iron, bis(o-phenylenediamine)oxalato-" would involve placing the complex in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that approximate the potential energy of the system. The simulation then solves Newton's equations of motion for every atom, tracking their positions and velocities over time. acs.org
These simulations can provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the complex. nih.gov
Conformational Dynamics: The flexibility of the ligands and the fluctuations in the coordination geometry.
Transport Properties: Diffusion coefficients of the complex in solution.
MD simulations are particularly useful for understanding how intermolecular interactions with the solvent influence the intramolecular dynamics and stability of the complex. lbl.gov Simulating transition metal complexes remains computationally demanding, but it is essential for bridging the gap between theoretical models and experimental reality in solution. nih.govacs.org
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. edupublications.comumn.edu For "Iron, bis(o-phenylenediamine)oxalato-", this could involve studying its formation, decomposition, or its role in a catalytic cycle. nih.gov
To model a reaction pathway, researchers use methods like DFT to locate the structures of reactants, products, and, crucially, the transition states that connect them. A transition state is a saddle point on the potential energy landscape—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating these structures allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur.
The collection of minima (reactants, intermediates, products) and transition states constitutes the reaction's energy landscape. el-tim.edu.rsnih.gov Analyzing this landscape provides a detailed, step-by-step understanding of the reaction mechanism. researchgate.net For example, computational modeling could be used to investigate the ligand exchange reactions of the complex or its potential to undergo oxidation-reduction processes. These studies offer valuable insights that can guide the design of new catalysts and materials. acs.orgnih.gov
Concluding Remarks and Future Research Outlook
Synergistic Approaches: Bridging Experimental and Computational Methodologies
Computational methodologies, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can complement these experimental findings. DFT calculations can be employed to predict the optimized geometry, electronic ground state, and magnetic properties of the complex. Furthermore, TD-DFT can be used to simulate electronic absorption spectra, aiding in the assignment of experimentally observed transitions. This integrated approach allows for a deeper understanding of the structure-property relationships that govern the behavior of this iron complex.
Table 1: Experimental and Computational Techniques for Characterization
| Technique | Information Gained |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. nih.gov |
| Infrared (IR) Spectroscopy | Vibrational modes of ligands, identification of functional groups. rsc.org |
| UV-Vis Spectroscopy | Electronic transitions, information on d-orbital splitting. rsc.org |
| Mössbauer Spectroscopy | Oxidation state and spin state of the iron center. rsc.orgnih.gov |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, magnetic properties. |
| Time-Dependent DFT (TD-DFT) | Simulated electronic spectra for comparison with experimental data. |
Exploration of Analogues with Tunable Ligand Architectures
The modular nature of coordination complexes offers vast opportunities for tuning their properties through ligand modification. For "Iron, bis(o-phenylenediamine)oxalato-," systematic variations in both the o-phenylenediamine (B120857) and oxalate (B1200264) ligands can be explored to create a library of analogues with tailored functionalities.
Modifications to the o-phenylenediamine ligand could involve the introduction of electron-donating or electron-withdrawing substituents on the aromatic ring. These changes can modulate the electron density at the iron center, thereby influencing its redox potential and catalytic activity. Similarly, replacing the oxalate ligand with other dicarboxylates of varying chain lengths and steric bulk could alter the geometry and stability of the resulting complexes. The versatility of Schiff base ligands, which can be prepared from the condensation of aldehydes or ketones with amines like o-phenylenediamine, provides another avenue for creating tetradentate ligands that can influence the coordination environment of the iron center. researchgate.netnih.gov
Table 2: Potential Ligand Modifications and Their Expected Effects
| Ligand Modification | Expected Effect |
| Substituents on o-phenylenediamine | Modulation of redox potential and electronic properties. |
| Varying dicarboxylate ligands | Alteration of coordination geometry and complex stability. |
| Use of Schiff base derivatives | Fine-tuning of the steric and electronic environment of the iron center. researchgate.net |
Development of Advanced Synthetic Strategies for Complex Architectures
The synthesis of "Iron, bis(o-phenylenediamine)oxalato-" and its analogues may require the development of advanced synthetic strategies to achieve desired structures and purities. One-pot synthesis procedures, where the iron salt, o-phenylenediamine, and oxalic acid are reacted in a single step, could offer an efficient route to the target complex. nih.gov However, controlling the stoichiometry and reaction conditions would be crucial to avoid the formation of undesired side products.
Supramolecular chemistry approaches can be employed to construct more complex architectures. For instance, the oxalate ligand can act as a bridging unit to link multiple iron centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov The choice of solvents and counter-ions can also play a significant role in directing the self-assembly process and influencing the final crystal structure. The development of mechanochemical synthetic methods, which involve grinding solid reactants together, could provide a solvent-free and environmentally friendly alternative to traditional solution-based synthesis.
Identification of Novel Catalytic Transformations and Process Intensification
Iron complexes are known to be effective catalysts for a variety of organic transformations, owing to the accessibility of multiple oxidation states and their ability to coordinate with organic substrates. "Iron, bis(o-phenylenediamine)oxalato-" and its derivatives could be investigated as catalysts for oxidation reactions, such as the oxidation of alcohols or hydrocarbons. The o-phenylenediamine ligand can support catalytically active high-valent iron-oxo species, which are often implicated as key intermediates in such reactions. nih.gov
Process intensification strategies can be applied to enhance the efficiency and sustainability of these catalytic processes. This could involve the immobilization of the iron complex on a solid support, such as silica (B1680970) or a polymer resin, to facilitate catalyst recovery and reuse. The use of microfluidic reactors could also offer advantages in terms of improved heat and mass transfer, leading to higher reaction rates and selectivities.
Expanding Applications in Emerging Materials Science Domains
The unique electronic and magnetic properties of iron complexes make them attractive candidates for applications in materials science. The potential for "Iron, bis(o-phenylenediamine)oxalato-" to exhibit interesting magnetic behavior, such as spin-crossover or single-molecule magnet properties, warrants investigation. These properties are highly dependent on the coordination environment of the iron ion, which can be tuned through ligand design.
Furthermore, the incorporation of this iron complex into larger supramolecular assemblies or polymeric frameworks could lead to the development of new functional materials. For example, coordination polymers containing this unit could exhibit porosity, making them suitable for applications in gas storage or separation. The development of iron-based nanomaterials, such as nanoparticles or nanosheets, could also open up new possibilities in areas like electrocatalysis and sensing. mdpi.com The study of iron complexes with Schiff base ligands has also shown potential for applications in biological systems and as sensors. researchgate.netresearchgate.net
Q & A
Q. What experimental controls mitigate artifacts in spectroscopic data caused by ligand degradation during prolonged measurements?
- Methodological Answer :
- Time-resolved IR : Monitor ν(C=O) during UV-Vis exposure to detect oxalate photodecomposition.
- Low-temperature measurements : Collect EPR/UV-Vis data at 77 K to suppress ligand dissociation kinetics .
Methodological Best Practices
- Crystallography : Always cross-validate SHELX-refined structures with PLATON’s ADDSYM to check for missed symmetry .
- Synthesis : Pre-dry o-phenylenediamine under vacuum to avoid hydrolysis side products .
- Data Reproducibility : Archive raw diffraction data (e.g., CIF files) in repositories like Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
